Molecular Weight and Hydrogen Bond Acceptor Count: Sulfide vs. Sulfone Differentiation from Zolimidine
2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine (target) is distinguished from its methylsulfonyl analog zolimidine (CAS 1222-57-7) by a 32 Da lower molecular weight (240.33 vs. 272.32 g/mol) and a reduced hydrogen bond acceptor count (2 vs. 4), arising from the absence of the two sulfone S=O oxygens [1]. These differences reduce topological polar surface area (TPSA) from approximately 60–68 Ų (sulfone) to 42.6 Ų (sulfide), placing the target compound more favorably within the TPSA < 60 Ų threshold associated with improved blood–brain barrier penetration potential [2].
| Evidence Dimension | Molecular weight, hydrogen bond acceptor count, and topological polar surface area |
|---|---|
| Target Compound Data | MW = 240.33 g/mol; HBA = 2; TPSA = 42.6 Ų |
| Comparator Or Baseline | Zolimidine (2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine, CAS 1222-57-7): MW = 272.32 g/mol; HBA = 4; TPSA ≈ 60–68 Ų (estimated for sulfone) |
| Quantified Difference | ΔMW = –32 Da (–11.8%); ΔHBA = –2; ΔTPSA ≈ –18 to –26 Ų (estimated) |
| Conditions | Computed molecular descriptors (PubChem 2025.09.15 release; XLogP3, Cactvs) |
Why This Matters
A lower TPSA (42.6 vs. >60 Ų) and reduced HBA count directly favor passive membrane permeability, making the sulfide analog more suitable than zolimidine as a CNS-penetrant scaffold or probe in neurological target screening campaigns.
- [1] PubChem Compound Summaries: CID 200431 (2-(p-methylthiophenyl)imidazo(1,2-a)pyridine) and CID 14652 (Zolimidine). National Center for Biotechnology Information (2025). View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. (TPSA < 60–70 Ų guideline for CNS penetration). View Source
